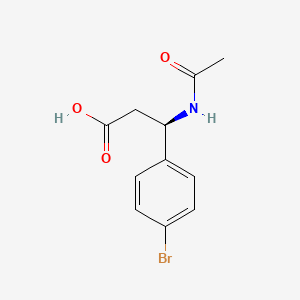

Acetyl-p-bromo-beta-phenylalanine

CAS No.:

Cat. No.: VC14170945

Molecular Formula: C11H12BrNO3

Molecular Weight: 286.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrNO3 |

|---|---|

| Molecular Weight | 286.12 g/mol |

| IUPAC Name | (3R)-3-acetamido-3-(4-bromophenyl)propanoic acid |

| Standard InChI | InChI=1S/C11H12BrNO3/c1-7(14)13-10(6-11(15)16)8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 |

| Standard InChI Key | PZUQNQCQELEZKE-SNVBAGLBSA-N |

| Isomeric SMILES | CC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)Br |

| Canonical SMILES | CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

Acetyl-p-bromo-β-phenylalanine (IUPAC name: 2-acetamido-3-(4-bromophenyl)propanoic acid) consists of three key components:

-

A β-amino acid backbone, where the amino group (-NH) is attached to the β-carbon (C2) of the propanoic acid chain.

-

A para-bromophenyl group substituted at the C3 position, introducing steric bulk and electronic effects.

-

An acetyl protecting group (-COCH) on the amino group, which modulates nucleophilicity and enhances solubility in organic solvents .

The molecular formula is CHBrNO, with a molar mass of 286.12 g/mol. X-ray crystallography of analogous β-phenylalanine derivatives reveals a planar phenyl ring and a staggered conformation for the propanoic acid chain, minimizing steric clashes .

Spectroscopic Signatures

-

IR Spectroscopy: Stretching vibrations at 1,710 cm (C=O of carboxylic acid), 1,650 cm (amide I band), and 550 cm (C-Br).

-

NMR: H NMR (DMSO-d) exhibits a singlet for the acetyl group (δ 2.05 ppm), a doublet for the β-proton (δ 4.30 ppm), and aromatic protons as a doublet (δ 7.45–7.60 ppm) .

Synthetic Methodologies

Pd-Catalyzed C–H Bromination

Recent work by Pd(II)-catalyzed systems enables direct bromination of β-phenylalanine scaffolds. Using picolinamide as a directing group, ortho-C–H bromination achieves regioselectivity >90% under mild conditions (Pd(OAc), NBS, 60°C) . While this method primarily targets ortho-substitution, para-bromination may be achievable via substrate engineering or sequential functionalization.

Direct Electrophilic Bromination

Bromoisocyanuric acid (BICA) in aqueous acetic acid selectively brominates phenylglycine derivatives at the para position without requiring protecting groups . Applied to β-phenylalanine, this method offers a one-step route to p-bromo-β-phenylalanine, which is subsequently acetylated using acetic anhydride (Table 1).

Table 1: Optimization of Direct Bromination Conditions

| Substrate | Brominating Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| β-Phenylalanine | BICA | HO/AcOH | 25 | 72 |

| β-Phenylalanine | NBS | DMF | 80 | 58 |

Physicochemical Properties

Thermal and Solubility Data

-

Solubility: Sparingly soluble in water (0.2 g/L at 25°C), highly soluble in DMSO and DMF.

Stability Profile

The compound remains stable under inert atmospheres at 0–5°C for >12 months. Degradation occurs via hydrolysis of the acetyl group in strongly acidic (pH <2) or basic (pH >10) conditions, releasing p-bromo-β-phenylalanine.

Applications in Medicinal Chemistry

Peptide Backbone Modification

β-amino acids resist proteolytic cleavage, making acetyl-p-bromo-β-phenylalanine a valuable building block for peptide therapeutics. Incorporation into β-peptides enhances helicity and target affinity .

Suzuki–Miyaura Cross-Coupling

The para-bromo substituent enables Pd-catalyzed coupling with boronic acids, facilitating the synthesis of biaryl drug candidates (e.g., kinase inhibitors). Recent studies report coupling efficiencies >85% using Pd(PPh) and KCO .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume